molecular formula C16H13BrO3 B3214628 Methyl 2-(4-(bromomethyl)benzoyl)benzoate CAS No. 114772-96-2

Methyl 2-(4-(bromomethyl)benzoyl)benzoate

Cat. No.: B3214628
CAS No.: 114772-96-2
M. Wt: 333.18 g/mol
InChI Key: QTAFIJHJKANVIY-UHFFFAOYSA-N
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Description

Methyl 2-(4-(bromomethyl)benzoyl)benzoate: is an organic compound that belongs to the class of aromatic esters. It is characterized by the presence of a bromomethyl group attached to the benzoyl moiety, which is further connected to a benzoate ester. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-(bromomethyl)benzoyl)benzoate typically involves the bromination of methyl 2-benzoylbenzoate. The reaction is carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) in an inert solvent like carbon tetrachloride or chloroform. The reaction mixture is usually irradiated with ultraviolet light to initiate the bromination process. The reaction conditions are carefully controlled to ensure selective bromination at the desired position .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production processes .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: DMF, DMSO, mild temperatures.

    Oxidation: KMnO4, CrO3, acidic or basic media.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

Major Products Formed:

    Substitution: Amines, thiols, alkoxides derivatives.

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

Scientific Research Applications

Chemistry: Methyl 2-(4-(bromomethyl)benzoyl)benzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of complex molecules in medicinal chemistry and material science .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of pharmacologically active molecules. It is used in the development of drugs targeting specific biological pathways and receptors .

Industry: The compound finds applications in the production of specialty chemicals and polymers. It is used as a catalyst in certain polymerization reactions and as an intermediate in the manufacture of dyes and pigments .

Mechanism of Action

The mechanism of action of Methyl 2-(4-(bromomethyl)benzoyl)benzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the carbonyl group can participate in various oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical modifications .

Comparison with Similar Compounds

  • Methyl 2-bromomethylbenzoate
  • Methyl 4-(bromomethyl)benzoate
  • Methyl 2-iodobenzoate
  • Methyl 2-(chlorosulfonyl)benzoate

Comparison: Methyl 2-(4-(bromomethyl)benzoyl)benzoate is unique due to the presence of both a bromomethyl group and a benzoyl moiety, which imparts distinct reactivity and functional properties. Compared to Methyl 2-bromomethylbenzoate, it offers additional sites for chemical modifications, making it more versatile in synthetic applications. The presence of the benzoyl group also enhances its potential as a pharmacophore in drug design .

Properties

IUPAC Name

methyl 2-[4-(bromomethyl)benzoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO3/c1-20-16(19)14-5-3-2-4-13(14)15(18)12-8-6-11(10-17)7-9-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAFIJHJKANVIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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